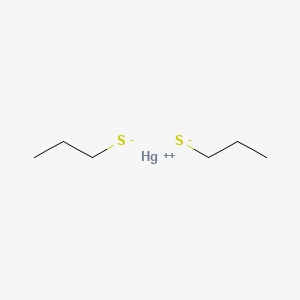
Mercury, bis(propylthiolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, bis(propylthiolato)-, also known as mercury(II) bis(propylthiolate), is an organomercury compound with the molecular formula C₆H₁₄HgS₂. This compound is characterized by the presence of two propylthiolate ligands bound to a central mercury ion. Organomercury compounds are known for their unique chemical properties and have been studied extensively for their applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bis(propylthiolato)- typically involves the reaction of mercury(II) chloride with propylthiol in the presence of a base. The reaction can be represented as follows:
HgCl2+2C3H7SH→Hg(SC3H7)2+2HCl
In this reaction, mercury(II) chloride reacts with propylthiol to form mercury, bis(propylthiolato)- and hydrochloric acid as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, bis(propylthiolato)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Mercury, bis(propylthiolato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and disulfides.
Reduction: Reduction reactions can convert the compound back to elemental mercury and thiols.
Substitution: The propylthiolate ligands can be substituted with other ligands, such as halides or other thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and disulfides.
Reduction: Elemental mercury and thiols.
Substitution: Mercury halides and other organomercury compounds.
Scientific Research Applications
Mercury, bis(propylthiolato)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of mercury, bis(propylthiolato)- involves its interaction with thiol groups in proteins and enzymes. The compound can bind to the sulfhydryl groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in understanding its toxicological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Mercury(II) chloride (HgCl₂): A common mercury compound with similar reactivity but different applications.
Methylmercury (CH₃Hg): An organomercury compound known for its toxicity and environmental impact.
Ethylmercury (C₂H₅Hg): Similar to methylmercury but with different pharmacokinetics and toxicity profiles.
Uniqueness
Mercury, bis(propylthiolato)- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with thiol groups makes it valuable in various research and industrial applications.
Properties
CAS No. |
4080-28-8 |
|---|---|
Molecular Formula |
C6H14HgS2 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
mercury(2+);propane-1-thiolate |
InChI |
InChI=1S/2C3H8S.Hg/c2*1-2-3-4;/h2*4H,2-3H2,1H3;/q;;+2/p-2 |
InChI Key |
UAJDQEASDRWFTP-UHFFFAOYSA-L |
Canonical SMILES |
CCC[S-].CCC[S-].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















